3-[(tert-Butoxy)methyl]phenol CAS number and molecular weight
3-[(tert-Butoxy)methyl]phenol CAS number and molecular weight
[1]
CAS Registry Number: 402592-20-5 Molecular Weight: 180.25 g/mol Formula: C₁₁H₁₆O₂[1]
Executive Summary
3-[(tert-Butoxy)methyl]phenol is a specialized benzylic ether intermediate used critically in medicinal chemistry for the installation of lipophilic, metabolically stable linker motifs.[1] Unlike simple alkyl phenols, this compound features a meta-substituted tert-butoxy ether linkage, providing a unique combination of steric bulk and electronic modulation without deactivating the phenolic handle.
This guide details the physicochemical profile, synthetic pathways, and strategic applications of CAS 402592-20-5, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) campaigns.[1]
Physicochemical Profile
The compound is characterized by the presence of a reactive phenolic hydroxyl group and a chemically inert tert-butyl ether moiety. The meta positioning is strategic, often used to bypass metabolic hotspots found in para-substituted analogues.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-[(tert-Butoxy)methyl]phenol |
| CAS Number | 402592-20-5 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Exact Mass | 180.1150 |
| Predicted LogP | 2.85 ± 0.3 |
| pKa (Phenol) | ~9.9 (Predicted) |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |
Synthetic Utility & Methodology
Retrosynthetic Logic
The synthesis of 3-[(tert-Butoxy)methyl]phenol requires differentiating two oxygen nucleophiles: the phenolic hydroxyl and the benzylic hydroxyl.[1]
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Challenge: Direct alkylation can lead to mixtures of O-phenolic and O-benzylic products, or C-alkylation of the electron-rich ring (Friedel-Crafts).[1]
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Solution: Exploiting the nucleophilicity of the primary benzylic alcohol under acid catalysis with isobutylene, or using tert-butyl trichloroacetimidate (TBTA) under mild conditions.[1]
Validated Synthetic Protocol
The following protocol describes the selective protection of 3-hydroxybenzyl alcohol.
Reagents:
Step-by-Step Workflow:
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Preparation: Dissolve 3-hydroxybenzyl alcohol in anhydrous dichloromethane (DCM).
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Activation: Add a catalytic amount of Amberlyst-15 resin.[1]
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Addition: Bubble Isobutylene gas through the solution at 0°C, or add tert-butyl trichloroacetimidate dropwise.
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Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The benzylic alcohol reacts faster than the phenol due to the stability of the incipient benzylic carbocation intermediate.
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Quench: Filter off the resin or neutralize with NaHCO₃.[1]
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Purification: Flash column chromatography (Silica gel) to separate the mono-ether (product) from the di-ether byproduct.
Reaction Pathway Diagram[1]
Figure 1: Selective synthesis pathway favoring benzylic ether formation via carbocation control.
Applications in Drug Development[1]
"Meta" Strategy in SAR
In medicinal chemistry, the meta-position of a phenol is often exploited to improve metabolic stability. Para-substituted phenols are prone to rapid oxidation to quinones or conjugation. The (tert-butoxy)methyl group at the meta-position serves two functions:
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Steric Shielding: The bulky tert-butyl group prevents close approach of metabolic enzymes (e.g., CYPs) to the aromatic ring.[1]
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Lipophilicity Anchor: It increases the LogP, improving membrane permeability without introducing a reactive electrophile.[1]
Fragment-Based Drug Discovery (FBDD)
This compound acts as a "cap" or "linker" in fragment libraries.[1] The free phenol allows for:
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Buchwald-Hartwig Amination: Coupling to heterocycles.[1]
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Williamson Ether Synthesis: Extension of the side chain.[1]
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Suzuki-Miyaura Coupling: Conversion to a biaryl system (via triflate activation).[1]
Handling and Safety Standards
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side shields.[1] |
| Storage | Hygroscopic / Oxidation prone | Store under Nitrogen/Argon at 2-8°C. |
Stability Note: While the tert-butyl ether is stable to basic conditions (e.g., NaOH, K₂CO₃), it is acid-labile .[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.[1]
References
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Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for tert-butyl ether formation and stability).
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PubChem. (2025).[1][2][3] Compound Summary: tert-Butyl benzyl ethers.[1] National Library of Medicine.[1] Retrieved from [Link]
